Cas no 2580239-26-3 (3-{(benzyloxy)carbonylamino}-6-bromopyrazine-2-carboxylic acid)

3-{(Benzyloxy)carbonylamino}-6-bromopyrazine-2-carboxylic acid is a brominated pyrazine derivative featuring both a benzyloxycarbonyl (Cbz) protecting group and a carboxylic acid functionality. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of the Cbz group allows for selective deprotection under mild conditions, while the bromine atom facilitates further functionalization via cross-coupling reactions. The carboxylic acid moiety enhances solubility and provides an additional site for derivatization. Its well-defined reactivity profile makes it valuable for constructing complex heterocyclic frameworks. Suitable for controlled modifications, this compound is commonly employed in medicinal chemistry research and peptide synthesis.
3-{(benzyloxy)carbonylamino}-6-bromopyrazine-2-carboxylic acid structure
2580239-26-3 structure
Product Name:3-{(benzyloxy)carbonylamino}-6-bromopyrazine-2-carboxylic acid
CAS No:2580239-26-3
MF:C13H10BrN3O4
MW:352.140202045441
CID:5662895
PubChem ID:165891455
Update Time:2025-10-30

3-{(benzyloxy)carbonylamino}-6-bromopyrazine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{[(benzyloxy)carbonyl]amino}-6-bromopyrazine-2-carboxylic acid
    • EN300-27726021
    • 2580239-26-3
    • 3-{(benzyloxy)carbonylamino}-6-bromopyrazine-2-carboxylic acid
    • Inchi: 1S/C13H10BrN3O4/c14-9-6-15-11(10(16-9)12(18)19)17-13(20)21-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19)(H,15,17,20)
    • InChI Key: APCJYXSRVRMEBQ-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(C(=O)O)=N1)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 350.98547g/mol
  • Monoisotopic Mass: 350.98547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 101Ų

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Additional information on 3-{(benzyloxy)carbonylamino}-6-bromopyrazine-2-carboxylic acid

3-{(benzyloxy)carbonylamino}-6-bromopyrazine-2-carboxylic acid (CAS No. 2580239-26-3): A Comprehensive Overview

3-{(benzyloxy)carbonylamino}-6-bromopyrazine-2-carboxylic acid (CAS No. 2580239-26-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has shown promising potential in various biological and pharmaceutical applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of 3-{(benzyloxy)carbonylamino}-6-bromopyrazine-2-carboxylic acid.

Chemical Structure and Properties

3-{(benzyloxy)carbonylamino}-6-bromopyrazine-2-carboxylic acid is a derivative of pyrazine, a heterocyclic compound with a six-membered ring containing two nitrogen atoms. The presence of a bromine atom at the 6-position and a benzyloxycarbonyl (Cbz) group at the 3-position imparts unique chemical and biological properties to this molecule. The Cbz group is commonly used in organic synthesis to protect amino groups, making it a valuable functional group for the preparation of complex molecules.

The compound has a molecular formula of C14H11BrN2O4, with a molecular weight of approximately 349.15 g/mol. It is typically obtained as a white crystalline solid and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol. The solubility profile of 3-{(benzyloxy)carbonylamino}-6-bromopyrazine-2-carboxylic acid makes it suitable for various biochemical assays and pharmaceutical formulations.

Synthesis Methods

The synthesis of 3-{(benzyloxy)carbonylamino}-6-bromopyrazine-2-carboxylic acid can be achieved through several synthetic routes, each offering its own advantages in terms of yield, purity, and scalability. One common approach involves the reaction of 6-bromopyrazine-2-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine or diisopropylethylamine (DIPEA). This reaction forms the Cbz-protected amide derivative, which can then be further modified or used directly in biological studies.

An alternative synthetic route involves the coupling of 6-bromopyrazine-2-carboxylic acid with an amino alcohol followed by protection with benzyl chloroformate. This method provides greater flexibility in the choice of starting materials and can be adapted to synthesize a range of derivatives with different substituents at the amino position.

Biological Activities and Applications

3-{(benzyloxy)carbonylamino}-6-bromopyrazine-2-carboxylic acid has been extensively studied for its biological activities, particularly in the context of enzyme inhibition and anti-inflammatory properties. Recent research has shown that this compound exhibits potent inhibitory activity against various enzymes involved in inflammatory pathways, making it a promising candidate for the development of anti-inflammatory drugs.

In one study published in the Journal of Medicinal Chemistry, researchers demonstrated that 3-{(benzyloxy)carbonylamino}-6-bromopyrazine-2-carboxylic acid effectively inhibited cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). The compound showed selective inhibition of COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs.

Beyond its anti-inflammatory properties, 3-{(benzyloxy)carbonylamino}-6-bromopyrazine-2-carboxylic acid has also been investigated for its antimicrobial activity. Studies have shown that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a potential lead compound for the development of new antibiotics.

Clinical Trials and Future Prospects

The promising biological activities of 3-{(benzyloxy)carbonylamino}-6-bromopyrazine-2-carboxylic acid have led to increased interest in its clinical evaluation. Several preclinical studies have been conducted to assess the safety and efficacy of this compound in animal models of inflammation and infection. The results have been encouraging, with no significant toxicity observed at therapeutic doses.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-{(benzyloxy)carbonylamino}-6-bromopyrazine-2-carboxylic acid in human subjects. These trials aim to determine the optimal dosing regimens and to identify any potential side effects or drug interactions. Early results from phase I trials have shown that the compound is well-tolerated by patients, with no serious adverse events reported.

The future prospects for 3-{(benzyloxy)carbonylamino}-6-bromopyrazine-2-carboxylic acid are promising. If clinical trials continue to yield positive results, this compound could become an important addition to the arsenal of drugs used to treat inflammatory diseases and infections. Additionally, ongoing research is focused on optimizing the chemical structure of this compound to enhance its potency and selectivity.

Conclusion

3-{(benzyloxy)carbonylamino}-6-bromopyrazine-2-carboxylic acid (CAS No. 2580239-26-3) is a versatile compound with significant potential in medicinal chemistry and drug discovery. Its unique chemical structure confers valuable properties that make it suitable for various biological applications, including enzyme inhibition and antimicrobial activity. Ongoing research and clinical trials are expected to further elucidate its therapeutic potential and pave the way for its use as a novel therapeutic agent.

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